molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No.: B075891
CAS No.: 13479-54-4
M. Wt: 213.68 g/mol
InChI Key: WGVOPTNBABZITL-UHFFFAOYSA-N
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Description

Bis(2-aminoacetoxy)copper, also known as copper glycinate, is a coordination compound with the molecular formula C₄H₈CuN₂O₄ and a molecular weight of 211.66 g/mol . Its structure consists of a central copper(II) ion coordinated to two glycinate ligands (derived from 2-aminoacetic acid). Key properties include:

  • CAS Number: 13479-54-4
  • Melting Point: 213°C
  • Solubility: Highly soluble in water, slightly soluble in alcohol .
  • Applications: Primarily used as a copper supplement in animal feed and human nutrition due to its bioavailability .

The compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) . Proper handling requires protective equipment and ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer . The general reaction is as follows: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] where x = 0 or 1 .

Industrial Production Methods: A more industrial approach involves dissolving copper oxide in ammonia to form a cupric ammine complex, which is then reacted with glycine. The product is purified through centrifugation and distillation . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .

Chemical Reactions Analysis

Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cupric glycinate involves its ability to interact with biological molecules through coordination chemistry. The copper(II) ion can bind to various biomolecules, influencing their structure and function. This interaction can affect molecular targets such as enzymes, leading to changes in their activity and pathways .

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Structural and Chemical Properties

Bis(2-aminoacetoxy)copper vs. Copper(II) Acetate Monohydrate

Property This compound Copper(II) Acetate Monohydrate
Molecular Formula C₄H₈CuN₂O₄ C₂H₄O₂·½Cu·xH₂O
Molecular Weight 211.66 g/mol ~199.65 g/mol (anhydrous)
Ligand Type Glycinate (aminoacetate) Acetate
Coordination Sites Bidentate (NH₂ and COO⁻ groups) Monodentate (COO⁻ group)
Solubility High in water High in water

Key Differences :

  • The glycinate ligands in this compound provide additional nitrogen coordination sites, enhancing stability and bioavailability compared to acetate ligands in Copper(II) Acetate .
  • The amino groups in this compound facilitate stronger metal-ligand interactions, making it less prone to hydrolysis than Copper(II) Acetate .

This compound

  • Feed Additives : Preferred for livestock due to rapid absorption and reduced toxicity risks .
  • Human Supplements : Used in fortified foods and dietary supplements for copper deficiency .

Copper(II) Acetate Monohydrate

  • Industrial Catalysis : Employed in organic synthesis (e.g., Ullmann reactions) .
  • Fungicides : Effective in agricultural formulations for crop protection .

Performance Notes:

  • This compound’s amino ligands improve its compatibility with biological systems, whereas Copper(II) Acetate’s simpler structure suits non-biological applications .

Key Observations :

  • Both compounds require strict exposure controls, but this compound’s lower acute toxicity makes it safer for controlled nutritional use .

Research Findings and Data

Stability and Reactivity

  • This compound: Stable under recommended storage conditions (2–8°C) but decomposes at 228°C . Avoid strong oxidizers due to redox reactivity .
  • Copper(II) Acetate : Hygroscopic; prone to forming hydrates, which affects stoichiometry in reactions .

Spectroscopic Characterization

  • UV-Vis Spectroscopy : To confirm d-d transitions of Cu²⁺ .
  • NMR: Limited utility due to paramagnetic Cu²⁺ but useful for ligand analysis in diamagnetic analogs .

Biological Activity

Bis(2-aminoacetoxy)copper is a copper complex that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by its coordination of copper ions with two bidentate ligands, exhibits various properties that could be harnessed for therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of copper salts with 2-aminoacetic acid. The resulting complex features a central copper ion coordinated by two 2-aminoacetoxy ligands, leading to an octahedral geometry around the metal center. The coordination environment plays a crucial role in determining the biological activity of this compound.

Antitumor Activity

Recent studies have indicated that copper complexes, including this compound, exhibit significant antitumor properties. For instance, related copper complexes have demonstrated cytotoxic effects against various human cancer cell lines, showing IC50 values ranging from sub-micromolar to low micromolar levels. These complexes can potentially circumvent resistance mechanisms associated with traditional chemotherapeutics like cisplatin, suggesting alternative pathways of action such as paraptosis, a form of non-apoptotic cell death .

Compound Cell Line IC50 (µM) Comparison to Cisplatin
This compoundHCT-15 (Colon)0.02 - 8.4More effective in some cases
Related Cu(II) complexesA375 (Melanoma)1.6Four-fold more effective than cisplatin

Antimicrobial Activity

Copper complexes are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for copper complexes typically range between 15.62 mM to 62.5 mM/mL, indicating their potential as effective antimicrobial agents .

Microorganism MIC (mM/mL) Standard Drug Comparison
Staphylococcus aureus15.62 - 62.5More effective than control
Escherichia coli15.62 - 62.5Comparable to standard antibiotics

Antioxidant Activity

Copper complexes, including this compound, have been evaluated for their antioxidant capabilities. Studies report high reducing power and significant free radical scavenging activity, making them potential candidates for therapeutic applications targeting oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and influence cellular pathways:

  • Cytotoxic Mechanisms : The interaction with DNA and induction of oxidative stress may lead to apoptosis or alternative cell death pathways.
  • Antimicrobial Mechanisms : Copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes.
  • Antioxidant Mechanisms : The chelation properties of the complex may enhance its ability to neutralize free radicals.

Case Studies

  • Antitumor Efficacy : A study demonstrated that this compound exhibited enhanced cytotoxicity against colon cancer cells compared to standard treatments, highlighting its potential as an alternative therapeutic agent.
  • Antimicrobial Screening : In vitro tests showed that this compound was effective against multiple strains of bacteria, outperforming several conventional antibiotics in terms of MIC values.
  • Oxidative Stress Reduction : Research indicated that this compound significantly reduced markers of oxidative stress in cellular models, suggesting its utility in conditions characterized by excessive oxidative damage.

Q & A

Q. What are the optimal methods for synthesizing Bis(2-aminoacetoxy)copper with high purity, and how can potential impurities be minimized?

Basic Research Question
Synthesis typically involves reacting copper salts (e.g., copper acetate) with glycine under controlled pH and temperature. For high purity, refluxing equimolar amounts of copper(II) acetate tetrahydrate and glycine in aqueous medium at pH 6–7 is recommended, followed by crystallization . Impurities like unreacted glycine or copper hydroxides can arise; these are minimized by strict pH control and vacuum filtration. Characterization via FT-IR (to confirm Cu-N/O bonds) and elemental analysis (to verify stoichiometry) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex matrices?

Basic Research Question
UV-Vis spectrophotometry (absorption peaks at ~250–300 nm for Cu²⁺-ligand charge transfer) and X-ray diffraction (for crystallographic data) are foundational . Advanced methods include ICP-MS for copper quantification and HPLC coupled with fluorescence detection for tracking degradation byproducts . For matrices like biological samples, dispersive liquid-liquid microextraction (DLLME) prior to analysis improves sensitivity .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

Basic Research Question
Stability is temperature- and humidity-sensitive. At 2–8°C in anhydrous, dark conditions, the compound remains stable for >6 months . Above 40°C, decomposition releases CO₂, NH₃, and CuO residues, confirmed via TGA-DSC and GC-MS . Contradictory solubility data (e.g., aqueous vs. alcohol solubility) may arise from polymorphic forms; controlled recrystallization studies are advised .

Q. What mechanistic insights explain the role of this compound in catalytic reduction reactions for environmental remediation?

Advanced Research Question
In nitro compound reduction, the Cu²⁺/Cu⁺ redox cycle facilitates electron transfer, converting nitrophenols to aminophenols. Kinetic studies (e.g., pseudo-first-order models) and in-situ XAFS reveal ligand-assisted stabilization of active Cu species . Competitive adsorption studies (e.g., using ZIF-8 frameworks) show enhanced catalytic efficiency due to high surface area and ligand coordination .

Q. How can researchers resolve contradictions in reported copper ion release rates from this compound in biological systems?

Advanced Research Question
Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo). Controlled biorelevant media (e.g., simulated gastric fluid) paired with ICP-OES tracking of Cu²⁺ release over time clarify kinetics . Computational modeling (DFT) of ligand dissociation energetics provides mechanistic context . Cross-validation using multiple detection methods (e.g., fluorescent probes vs. AAS) reduces methodological bias .

Q. What are the ecotoxicological implications of this compound in wastewater treatment systems, and how can its impact be mitigated?

Advanced Research Question
Copper ions inhibit microbial activity at >2 mg/L, disrupting nitrification in bioreactors . Toxicity assays (e.g., respirometry with activated sludge) quantify EC₅₀ values. Mitigation strategies include chelation with EDTA or encapsulation in biodegradable polymers to slow Cu²⁺ release . Life-cycle assessments (LCAs) comparing these strategies are critical for sustainability .

Q. How do methodological differences in copper quantification (e.g., AAS vs. colorimetric probes) affect data interpretation in this compound studies?

Advanced Research Question
AAS provides high accuracy for total copper but lacks speciation data. Colorimetric probes (e.g., coumarin-based fluorophores) selectively detect free Cu²⁺ but may interfere with organic ligands . Cross-method calibration using standard reference materials (e.g., NIST SRM 3114) and spiked recovery experiments resolves discrepancies .

Q. What experimental designs are optimal for studying the antioxidative vs. pro-oxidative effects of this compound in plant models?

Advanced Research Question
Dose-response studies in hydroponic systems (e.g., rice seedlings) with ROS markers (e.g., H₂O₂, MDA) and antioxidant enzyme assays (SOD, CAT) differentiate dual effects . Transcriptomic profiling (RNA-seq) identifies Cu-induced stress pathways, while isotopic labeling (⁶⁵Cu) tracks uptake and translocation .

Properties

CAS No.

13479-54-4

Molecular Formula

C4H10CuN2O4

Molecular Weight

213.68 g/mol

IUPAC Name

2-aminoacetic acid;copper

InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);

InChI Key

WGVOPTNBABZITL-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

boiling_point

Decomposes with gas evolution. (USCG, 1999)

melting_point

253.4 °F (USCG, 1999)

Key on ui other cas no.

13479-54-4
32817-15-5

physical_description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.

Pictograms

Irritant; Environmental Hazard

Related CAS

56-40-6 (Parent)

Synonyms

is(glycinato)copper(II)
copper glycinate
copper(II) bisglycinate
cupric glycinate
cupric glycinate, (SP-4-1)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.
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Synthesis routes and methods II

Procedure details

1.8 g (9.8 mmol) copper(II) acetate is dissolved in 100 ml hot methanol, and a solution of 1.5 g (20 mmol) glycine in 50 ml methanol is added with stirring. The solution becomes turbid due to precipitation of the product. Stirring is continued for two hours at a temperature causing precipitation. The precipitated product is filtered off and dried.
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1.8 g
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1.5 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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